molecular formula C10H13FN2O3 B3027162 4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline CAS No. 1233958-30-9

4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline

Cat. No.: B3027162
CAS No.: 1233958-30-9
M. Wt: 228.22
InChI Key: NURFPKSLGBCWOM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline (CAS: 1233958-30-9) is a substituted aniline derivative with the molecular formula C₁₀H₁₃FN₂O₃ and a molecular weight of 228.22 g/mol . The compound features:

  • A fluoro substituent at the 4-position of the benzene ring.
  • A nitro group at the 2-position.

Purity and Availability Commercial samples of this compound are available with a purity of >95% (HPLC), as listed by suppliers such as Fluorochem-B and CymitQuimica .

Properties

IUPAC Name

4-fluoro-N-(3-methoxypropyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3/c1-16-6-2-5-12-9-4-3-8(11)7-10(9)13(14)15/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURFPKSLGBCWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242868
Record name 4-Fluoro-N-(3-methoxypropyl)-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-30-9
Record name 4-Fluoro-N-(3-methoxypropyl)-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(3-methoxypropyl)-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline typically involves a multi-step process:

    Alkylation: The methoxypropyl group is introduced via an alkylation reaction, where the nitroaniline derivative is reacted with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The methoxypropyl group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 4-Fluoro-N-(3-methoxypropyl)-2-aminoaniline.

    Substitution: Various substituted aniline derivatives.

    Oxidation: 4-Fluoro-N-(3-methoxypropyl)-2-nitrobenzaldehyde or 4-Fluoro-N-(3-methoxypropyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxypropyl group contribute to the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Fluoro-Nitroaniline Derivatives

Fluoro-nitroanilines share a benzene ring with fluorine and nitro groups but differ in substitution patterns and side chains. Key examples include:

Compound Name Molecular Formula MW (g/mol) Substituents CAS Number Key Properties/Notes
4-Fluoro-2-nitroaniline C₆H₅FN₂O₂ 156.11 4-F, 2-NO₂, no side chain 364-78-3 mp: 92.5–95°C; pH-independent ionization
4-Fluoro-3-nitroaniline C₆H₅FN₂O₂ 156.11 4-F, 3-NO₂, no side chain 364-76-1 mp: 96–98°C; hazardous classification
2-Fluoro-3-methyl-6-nitroaniline C₇H₇FN₂O₂ 170.14 2-F, 6-NO₂, 3-CH₃ 1261676-68-9 Used in specialty synthesis

Key Differences :

  • Substituent Position : The position of nitro and fluoro groups significantly affects reactivity and physical properties. For instance, 4-fluoro-2-nitroaniline exhibits pH-independent ionization in electrospray ionization (ESI) due to resonance stabilization, whereas 2-nitroaniline (without fluorine) is pH-dependent .
  • Side Chain Effects : The absence of an N-alkyl/ether group in simpler derivatives reduces steric hindrance and increases crystallinity compared to 4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline.

N-Substituted Nitroanilines

The N-substituted variants highlight the impact of side-chain modifications:

Compound Name Molecular Formula MW (g/mol) Side Chain CAS Number Notes
N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline C₁₁H₁₅FN₂O₃ 242.25 3-ethoxypropyl N/A Higher MW and lipophilicity vs. target compound
4-Fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline C₁₅H₁₅FN₂O₃ 290.29 2-(3-methylphenoxy)ethyl 1443979-84-7 Enhanced aromatic interactions due to phenoxy group

Key Differences :

  • Synthetic Utility : The methoxy group may enhance stability against hydrolysis compared to ethoxy or unprotected hydroxyl groups.

Positional Isomers and Basicity

The nitro group's position relative to the amino group critically influences basicity and reactivity:

Compound Name Nitro Position Basicity (Relative) Key Observations
2-Nitroaniline Ortho Low Metabolized to 4-amino-3-nitrophenol; LD₅₀ (rat): 1838 mg/kg
4-Nitroaniline Para Moderate pH-independent ionization in ESI

Comparison with Target Compound :

  • The 2-nitro group in the target compound likely reduces basicity compared to 4-nitroaniline due to inductive effects, similar to 2-nitroaniline .
  • The N-(3-methoxypropyl) group may further decrease basicity by delocalizing the amino lone pair.

Biological Activity

4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H13FN2O
  • Molecular Weight : Approximately 228.23 g/mol
  • Functional Groups : The compound features a fluoro group at the para position of the aniline ring and a nitro group at the ortho position relative to the aniline nitrogen, along with a methoxypropyl group.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its interactions with biological macromolecules, including proteins and enzymes. Understanding these interactions is crucial for elucidating its pharmacological properties.

Key Findings

  • Reactivity with Biological Macromolecules :
    • Interaction studies suggest that the compound can form adducts with proteins, potentially influencing enzyme activities or signaling pathways.
    • The presence of both fluoro and nitro groups may enhance its reactivity compared to structurally similar compounds.
  • Antimicrobial Activity :
    • Preliminary studies indicate potential antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
    • Comparative analysis with similar compounds shows that derivatives with nitro substitutions often exhibit enhanced biological activities .
  • Cytotoxicity and Safety Profiles :
    • In vitro assays have been conducted to assess cytotoxicity against various cell lines. Some derivatives have shown promising safety profiles, indicating low toxicity in certain conditions .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional comparisons between this compound and related compounds:

Compound NameMolecular FormulaKey Features
This compoundC10H13FN2OFluoro and nitro groups; methoxypropyl side chain
4-Fluoro-2-nitroanilineC6H5FN2O2Lacks methoxypropyl group
3-Methoxy-4-nitroanilineC8H10N2O3Different positioning of methoxy and nitro
4-Chloro-N-(3-methoxypropyl)-2-nitroanilineC10H13ClN2OChlorine instead of fluorine

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of nitroanilines, including this compound, to evaluate their biological activities. For instance, studies have shown that modifications in the aniline structure can lead to significant changes in antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens .

Case Study: Antitubercular Activity

In a comparative study involving various anilines, it was found that specific structural modifications could enhance antitubercular activity. Although direct data on this compound's activity against M. tuberculosis is still emerging, related compounds have exhibited MIC values ranging from 4 to 64 μg/mL, suggesting potential for further exploration in this area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.